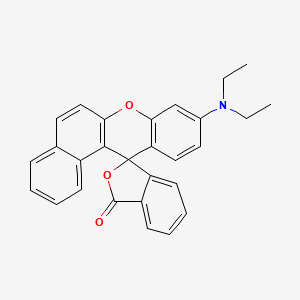

6'-(Diethylamino)-1',2'-benzofluoran

説明

Historical Development and Evolution of Fluoran (B1223164) Dye Systems in Responsive Material Science

The journey of fluoran dyes in material science is intrinsically linked to the broader development of responsive, or "smart," materials. Initially, the primary application for these compounds was in carbonless copy paper and thermal printing. researchgate.net This technology relies on a three-part system: the fluoran leuco dye (color former), an acidic developer, and a solvent. researchgate.netresearchgate.net When heat is applied by a thermal printer head, the solvent melts, allowing the dye and the developer to interact. This interaction, a proton transfer from the acidic developer to the dye, triggers the opening of the dye's lactone ring, leading to the formation of a colored state. researchgate.netfibre2fashion.com

The evolution of these systems saw their adaptation into more advanced responsive materials. Researchers began to encapsulate the three-component thermochromic system (dye, developer, solvent) into microcapsules. fibre2fashion.comresearchgate.net This innovation was a crucial step, as it protected the sensitive chemical system from external factors like moisture and oxygen and allowed for their incorporation into various media, most notably textiles and plastics. researchgate.netdiva-portal.org This led to the creation of thermochromic textiles that change color in response to temperature shifts, finding applications from novelty clothing to safety indicators. researchgate.netfibre2fashion.com Further research has focused on enhancing the stability and performance of these systems, developing new developer compounds with lower environmental impact, and improving the lightfastness of the colored state. researchgate.net The development of fluoran dyes that respond to stimuli other than heat, such as UV light (photochromism), has further broadened their application in responsive materials. researchgate.netwikipedia.org

Fundamental Principles of Leuco Dye Functionality and Their Significance in Advanced Chemical Systems

The functionality of a leuco dye is predicated on its ability to exist in two distinct, interconvertible chemical forms: a colorless (leuco) form and a colored form. wikipedia.org In the case of fluoran dyes, the colorless state is characterized by a spirocyclic structure containing a central spiro carbon and an intact lactone ring. fibre2fashion.comwikipedia.org In this configuration, the π-electron systems of the molecule are isolated, causing it to absorb light primarily in the ultraviolet region, thus appearing colorless to the human eye. acs.org

The transition to the colored state is triggered by an external stimulus, most commonly heat (thermochromism), UV light (photochromism), or a change in pH (halochromism). wikipedia.org The fundamental mechanism involves the cleavage of a bond at the spiro carbon and the opening of the lactone ring. wikipedia.orgacs.org This structural change is often facilitated by an acidic developer that donates a proton to the lactone group. fibre2fashion.comymdchem.com The ring-opening results in a planar, quinoidal structure with an extended conjugated π-electron system across the molecule. wikipedia.orgacs.org This extended conjugation lowers the energy of the molecule's electronic transitions, shifting its light absorption from the UV to the visible spectrum, thereby producing a vivid color. wikipedia.org

This transformation is typically reversible. wikipedia.orgymdchem.com For instance, in a thermochromic system, when the temperature drops, the solvent solidifies, separating the dye and developer molecules and allowing the lactone ring to close, returning the dye to its colorless state. nih.gov The significance of this reversible switching capability is immense for advanced chemical systems. It enables the creation of dynamic materials that can sense and respond to their environment, forming the basis for sensors, displays, and security features. researchgate.netdiva-portal.org

Current Research Landscape of 6'-(Diethylamino)-1',2'-benzofluoran within Chromogenic and Fluorogenic Compound Studies

This compound, a member of the benzo[a]fluoran dye family, is a key compound in the field of chromogenic materials. researchgate.netnih.gov It is primarily utilized as a color former, typically producing a red or pink hue in the presence of an acidic developer. researchgate.netmade-in-china.com Its chemical structure is based on a robust benzo[a]fluoran scaffold, which is frequently employed in the synthesis of various leuco dyes. nih.gov

Current research often involves the synthesis and characterization of this and related compounds for specific applications, particularly in thermochromic systems like thermal paper and responsive textiles. researchgate.netacs.org Studies focus on optimizing the performance of these systems by pairing dyes like this compound with different developers and solvents to control the temperature and characteristics of the color change. researchgate.net

In the realm of fluorogenic studies, the diethylamino group on the fluoran structure is critical for influencing the compound's fluorescence properties. benchchem.com While this specific benzofluoran derivative is noted more for its chromogenic (color-forming) applications, related fluoran structures are extensively used as fluorescent probes and markers in biological imaging. benchchem.comchemimpex.com Research in this area often involves the synthesis of derivatives to fine-tune photophysical properties, such as absorption and emission wavelengths and quantum yield, for specific analytical or imaging tasks. nih.gov For example, computational screening methods are now being used to design novel fluoran leuco dyes with desired absorption spectra, demonstrating a synergy between simulation and experimental synthesis to accelerate the development of new functional dyes. acs.orgnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 9'-(diethylamino)spiro[2-benzofuran-3,12'-benzo[a]xanthene]-1-one | nih.govuni.lu |

| Synonyms | Fluoran Red, 1,2-Benz-6-diethylaminofluoran | made-in-china.comnih.gov |

| CAS Number | 26628-47-7 | made-in-china.combenchchem.comchemicalbook.com |

| Molecular Formula | C₂₈H₂₃NO₃ | nih.govbenchchem.comchemicalbook.com |

| Molecular Weight | 421.49 g/mol | nih.govchemicalbook.com |

| Appearance | Pink crystalline powder | made-in-china.combenchchem.com |

| Melting Point | ~221 °C | benchchem.com |

| Density | ~1.32 g/cm³ | made-in-china.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

9'-(diethylamino)spiro[2-benzofuran-3,12'-benzo[a]xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NO3/c1-3-29(4-2)19-14-15-23-25(17-19)31-24-16-13-18-9-5-6-10-20(18)26(24)28(23)22-12-8-7-11-21(22)27(30)32-28/h5-17H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNGPLGXLQFPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885365 | |

| Record name | Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26628-47-7 | |

| Record name | 9-(Diethylamino)spiro[12H-benzo[a]xanthene-12,1′(3′H)-isobenzofuran]-3′-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26628-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Diethylamino-1,2-benzofluoran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026628477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(diethylamino)spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-DIETHYLAMINO-1,2-BENZOFLUORAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53LNR505Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 6 Diethylamino 1 ,2 Benzofluoran

Development of High-Efficiency Synthesis Pathways

The quest for efficient and high-yielding synthetic routes to 6'-(Diethylamino)-1',2'-benzofluoran has led to the exploration of both classical and contemporary organic chemistry techniques. The primary goals include improving reaction yields, reducing the number of synthetic steps, and employing more sustainable and atom-economical processes.

Classical Multi-step Organic Synthesis Techniques

The traditional approach to synthesizing the benzofluoran core of this compound typically involves a multi-step sequence. A key strategy is the condensation of a ketoacid intermediate with a suitable aromatic partner.

A pivotal precursor in this synthesis is 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid. This intermediate is classically prepared through the reaction of 3-N,N-diethylaminophenol with phthalic anhydride. chemicalbook.comgoogle.com This reaction is often carried out in a molten state or in a high-boiling solvent like toluene. chemicalbook.comgoogle.com The process involves heating the reactants, which leads to the formation of the ketoacid. chemicalbook.comgoogle.com One patented method describes heating 3-N,N-diethylaminophenol and phthalic anhydride to a molten state (100-130°C) to facilitate the reaction. google.com

The subsequent and final step in forming the fluoran (B1223164) structure involves the condensation of this ketoacid with a naphthol derivative, specifically 2-naphthol, in the presence of a dehydrating agent such as sulfuric acid. While a direct synthesis of the title compound is not explicitly detailed in the provided literature, the synthesis of a structurally related fluoran by reacting 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid with p-bromophenol in toluene highlights this classical condensation approach. jmst.info This reaction builds the xanthene core, which upon cyclization with the benzoic acid moiety, forms the final spirocyclic benzofluoran system.

Catalytic Approaches in Benzofluoran Scaffold Construction

Modern organic synthesis has increasingly turned to catalytic methods to enhance efficiency and selectivity. For the synthesis of amino-substituted benzofluorans, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a significant advancement. wikipedia.orgnih.govacsgcipr.org This strategy is typically employed to introduce the amino functionality onto a pre-existing halogenated benzofluoran or a related xanthene scaffold.

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds. wikipedia.org In the context of synthesizing molecules like this compound, this reaction would involve the coupling of a brominated or triflated benzofluoran precursor with diethylamine. This approach offers a convergent and flexible route, allowing for the late-stage introduction of the desired amino group. The general transformation involves an aryl halide or sulfonate reacting with an amine in the presence of a palladium catalyst and a base. acsgcipr.org

The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the Pd(0) catalyst. youtube.com

The efficiency of the Buchwald-Hartwig amination is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of palladium source, catalyst loading, reaction temperature, and the solvent system.

| Parameter | Typical Conditions for Amination of Aryl Halides | Reference(s) |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | nih.govbeilstein-journals.org |

| Catalyst Loading | 0.5 - 20 mol% | nih.gov |

| Base | Cs₂CO₃, K₂CO₃, NaOtBu | nih.govbeilstein-journals.org |

| Solvent | Dioxane, Toluene | nih.govbeilstein-journals.org |

| Temperature | 80 - 110 °C | nih.govbeilstein-journals.org |

This table presents a summary of typical conditions used in Buchwald-Hartwig amination reactions for the synthesis of arylamines, which are analogous to the synthesis of the title compound.

For instance, studies on the amination of fluorescein ditriflates, a related xanthene system, have shown that catalyst systems like Pd₂(dba)₃ in combination with suitable ligands in dioxane are effective. nih.gov The choice of base is also critical, with cesium carbonate often being a good choice for these types of couplings. beilstein-journals.org The reaction temperature is typically elevated to ensure a reasonable reaction rate. nih.gov

The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The development of bulky, electron-rich phosphine ligands has been instrumental in the success of the Buchwald-Hartwig amination. youtube.com

| Ligand | Description | Typical Application in C-N Coupling | Reference(s) |

| Xantphos | A xanthene-based bisphosphine ligand. | Often used for a wide range of C-N coupling reactions due to its wide bite angle. | nih.govbeilstein-journals.org |

| XPhos | A bulky biaryl monophosphine ligand. | Effective for coupling a variety of amines, including sterically hindered ones. | nih.gov |

| SPhos | Another bulky biaryl monophosphine ligand. | Shows good activity for a broad range of substrates. | beilstein-journals.org |

| BINAP | A chiral bisphosphine ligand. | One of the earlier ligands used, effective for coupling primary amines. | wikipedia.org |

This table highlights some of the common phosphine ligands employed in Buchwald-Hartwig amination reactions and their general applications.

The choice of ligand can significantly impact the reaction's scope, efficiency, and selectivity. For example, bidentate ligands like Xantphos are often effective in preventing the formation of inactive palladium species and promoting the desired coupling. beilstein-journals.org Monodentate biarylphosphine ligands, such as XPhos and SPhos, developed by the Buchwald group, are known for their high activity in coupling a wide array of amines and aryl halides. youtube.com The steric bulk and electron-donating properties of these ligands are believed to promote both the oxidative addition and reductive elimination steps of the catalytic cycle. youtube.com

Innovations in Synthesis Technology

Recent advancements in chemical synthesis technology are being applied to the production of rhodamine and fluoran dyes, offering more sustainable and efficient alternatives to traditional batch processing.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to significantly reduced reaction times and improved yields. nih.govmdpi.comnih.gov The synthesis of various dye molecules, including azo dyes and squaraines, has been successfully achieved using microwave assistance. nih.govsemanticscholar.org For fluoran-type dyes, microwave-assisted synthesis can be a powerful tool for accelerating the condensation and cyclization steps. nih.gov

Continuous Flow Synthesis: This approach involves pumping reactants through a heated reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.orgchemistryviews.org A recent study demonstrated a solvent-free and catalyst-free continuous flow synthesis of rhodamine B dyes using a mechanochemical approach in a single screw reactor. rsc.orgchemistryviews.org This method offers advantages in terms of scalability, safety, and reduced environmental impact. chemistryviews.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. researchgate.netmasterorganicchemistry.com The application of microwave irradiation to the synthesis of heterocyclic compounds, including xanthene dyes, is well-documented. youtube.com The synthesis of this compound, which typically involves the condensation of an aminophenol derivative with other precursors, can be significantly enhanced through this technology.

The primary advantage of microwave heating is its mechanism of direct energy transfer to the solvent and reactant molecules, resulting in rapid and uniform heating that bypasses the thermal conductivity limitations of the reaction vessel. youtube.com This can lead to a dramatic reduction in reaction times, from several hours under conventional reflux to mere minutes. nih.gov For the synthesis of xanthene and benzofluoran structures, microwave protocols often result in improved yields by minimizing the formation of side products that can occur during prolonged heating. nih.govchemrxiv.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Benzofluoran Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 4 - 8 hours | 10 - 30 minutes |

| Typical Yield | 65 - 75% | 80 - 90% |

| Energy Input | High (sustained heating) | Moderate (short bursts) |

| Side Products | Moderate | Minimal |

| Solvent Usage | Often requires high-boiling point solvents | Can often use lower-boiling point solvents or solvent-free conditions |

Note: Data are illustrative and based on typical improvements reported for analogous heterocyclic syntheses.

Mechanochemical Synthesis Utilizing Ball Milling

Mechanochemistry, particularly synthesis conducted via ball milling, represents a significant advancement in green chemistry by minimizing or eliminating the need for solvents. nih.gov This solid-state approach uses mechanical force to induce chemical reactions, making it an environmentally friendly and efficient alternative to traditional solution-phase synthesis. The synthesis of fluoran dyes, including this compound, is amenable to mechanochemical methods.

In a typical mechanochemical setup, reactants are placed in a milling jar with grinding balls. The high-energy collisions that occur during milling provide the activation energy necessary for the chemical reaction to proceed. nih.gov This technique is particularly effective for condensation reactions, which are central to the formation of the benzofluoran scaffold. Key advantages include operational simplicity, reduced waste, and the potential for discovering reaction pathways and product polymorphs not accessible in solution. nih.gov Research comparing synthetic methodologies for xanthene dyes has shown that ball milling can achieve high reaction efficiency, comparable to or even exceeding other methods under optimized conditions.

Table 2: Efficiency Comparison of Synthetic Methods for Xanthene Dye Formation

| Synthetic Method | Relative Reaction Time | Typical Yield Efficiency | Solvent Requirement |

| Classical Heating | Long (hours) | Good | High |

| Microwave-Assisted | Short (minutes) | Very Good to Excellent | Low to Medium |

| Ball Milling | Short (minutes to hours) | Very Good to Excellent | None to Minimal (Liquid-Assisted Grinding) |

Note: Data are illustrative, reflecting general findings in the synthesis of complex organic molecules.

Advanced Chemical Transformations and Functional Group Reactivity

The benzofluoran core of this compound possesses several sites amenable to chemical modification, allowing for the synthesis of a wide array of functional derivatives. These transformations are key to tuning the dye's properties for specific applications.

Substitution Reactions and Diverse Functionalization

The aromatic rings of the benzofluoran structure are the primary targets for functionalization, typically through electrophilic aromatic substitution reactions. chemrxiv.org The existing diethylamino and ether oxygen groups are strong activating groups, directing incoming electrophiles to the ortho and para positions. This allows for a range of functional groups to be introduced:

Halogenation: Introduction of chloro, bromo, or iodo groups can alter the electronic properties and provide handles for further cross-coupling reactions.

Nitration: The introduction of a nitro group (—NO₂) serves as a powerful electron-withdrawing modification and can be subsequently reduced to an amino group (—NH₂), opening pathways to further derivatization, such as diazotization or amide formation.

Sulfonation: Reaction with sulfuric acid can introduce sulfonic acid groups (—SO₃H), which can increase water solubility. This reaction is often reversible.

Friedel-Crafts Reactions: Alkylation and acylation can be used to introduce carbon-based substituents, although these reactions can be complex on highly activated systems. chemrxiv.org

Beyond the aromatic core, the diethylamino group itself can be a point of modification, although such reactions are less common. The central spirocyclic carbon atom is also reactive, as its bond to the ether oxygen is cleaved during the color-forming ring-opening reaction, which is a key feature of fluoran leuco dyes.

Oxidation and Reduction Pathways and Resulting Derivatives

The redox chemistry of this compound is central to both its function as a leuco dye and its potential degradation pathways.

Oxidation: The electron-rich nature of the molecule makes it susceptible to oxidation. Under photochemical conditions or in the presence of strong oxidants, xanthene dyes can generate reactive oxygen species like singlet oxygen (¹O₂) or superoxide anions (O₂⁻). These species can lead to oxidative degradation of the dye, often involving cleavage of the central xanthene ring system. This process is generally irreversible and results in loss of color. Catalytic oxidative degradation of xanthene dyes using agents like peroxymonosulfate has also been demonstrated, highlighting the susceptibility of the core structure to oxidative attack.

Reduction: The reversible color change of fluoran dyes involves the proton-catalyzed opening of the lactone ring to form the colored zwitterion. While this is not a formal reduction, the term "leuco dye" itself originates from the chemistry of vat dyes like indigo, where the colored form is reduced to a colorless, soluble "white" form. Applying strong reducing agents, such as sodium dithionite, to this compound could potentially lead to irreversible reduction of the xanthene system or the lactone carbonyl, resulting in stable, colorless derivatives distinct from the starting leuco form.

Systematic Synthesis of Structural Analogues and Functional Derivatives

The creation of structural analogues of this compound is achieved by systematically varying the precursor molecules in the initial condensation synthesis. The general synthesis of fluorans allows for modification at several key positions, enabling the creation of a large library of dyes with tailored properties. For example, substituting the 4-diethylaminophenol precursor with other N-alkylated or N-arylated m-aminophenols would produce analogues with different amino substituents at the 6'-position. Similarly, using different keto-acid or naphthol components would alter other parts of the benzofluoran scaffold. This modular approach is invaluable for structure-property relationship studies.

Impact of Electron-Donating and Electron-Withdrawing Group Incorporation

The incorporation of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a fundamental strategy for tuning the electronic and optical properties of dyes.

Impact of Electron-Donating Groups (EDGs): The existing diethylamino group is a strong EDG, which is crucial for the dye's color. Adding further EDGs (e.g., methoxy —OCH₃, or additional alkylamino groups) to the aromatic framework would be expected to increase the electron density of the π-system. This generally leads to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the colored form, pushing the color towards reds and near-infrared.

Impact of Electron-Withdrawing Groups (EWGs): Introducing EWGs (e.g., nitro —NO₂, cyano —CN, or halogen atoms) has the opposite effect. These groups lower the energy of the molecular orbitals. Depending on their position, EWGs can cause a hypsochromic shift (a shift to shorter wavelengths) in the absorption spectrum. Furthermore, EWGs can significantly impact the acidity of the lactone, affecting the equilibrium between the colorless and colored forms and influencing the dye's sensitivity as a color former.

Table 3: Predicted Effects of Substituents on Benzofluoran Dye Properties

| Substituent Type | Example | Effect on HOMO-LUMO Gap | Predicted Color Shift (Colored Form) |

| Electron-Donating (EDG) | —OCH₃, —NR₂ | Decrease | Bathochromic (Red Shift) |

| Electron-Withdrawing (EWG) | —NO₂, —CN, —Cl | Increase | Hypsochromic (Blue Shift) |

Note: The precise effect is highly dependent on the substituent's position on the aromatic core.

Modification with Fluorous Substituents (e.g., Trifluoromethyl) and Their Influence on Molecular Attributes

The incorporation of trifluoromethyl groups into the aromatic framework of dye molecules can significantly alter their electronic and steric properties. These alterations, in turn, influence the dye's interaction with its environment and its photophysical behavior.

Synthetic Methodologies:

The synthesis of trifluoromethylated derivatives of this compound can be approached through several synthetic routes, drawing parallels from the synthesis of related fluorinated rhodamine dyes. One potential strategy involves the use of trifluoromethyl-substituted building blocks during the condensation reaction that forms the benzofluoran core. For instance, a trifluoromethyl-substituted phthalic anhydride or a related aromatic component could be condensed with an appropriate aminonaphthol derivative.

Alternatively, late-stage trifluoromethylation of the pre-formed this compound scaffold presents another viable, albeit potentially challenging, avenue. Modern trifluoromethylation reagents and methodologies, such as those employing electrophilic or nucleophilic trifluoromethylating agents, could be adapted for this purpose. The success of such approaches would be contingent on the regioselectivity of the reaction, targeting specific positions on the benzofluoran structure to elicit the desired changes in molecular properties.

Influence on Molecular Attributes:

The introduction of a trifluoromethyl group is known to have a multifaceted impact on the molecular attributes of organic compounds.

Lipophilicity and Solubility: The trifluoromethyl group is significantly more lipophilic than a methyl group, which can enhance the solubility of the dye in nonpolar organic solvents and facilitate its transport across cellular membranes in biological imaging applications. mdpi.comnih.gov This increased lipophilicity is a direct consequence of the fluorine atoms' ability to form a fluorous phase. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable, rendering the trifluoromethyl group resistant to metabolic degradation. mdpi.com This enhanced stability is a crucial attribute for probes used in long-term biological studies.

Electronic Effects and Photophysical Properties: The trifluoromethyl group is a strong electron-withdrawing group. Its introduction onto the aromatic backbone of a fluorophore can modulate the electron density distribution within the molecule. This, in turn, can influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths. While specific data for trifluoromethyl-substituted this compound is not available, studies on other dye classes suggest that the effect can be complex, sometimes leading to either a bathochromic (red-shift) or hypsochromic (blue-shift) shift in the spectra depending on the position of substitution. The electron-withdrawing nature of the CF3 group can also impact the quantum yield of fluorescence, potentially enhancing or quenching it based on its placement within the molecule's electronic structure.

The following table provides a hypothetical comparison of the molecular attributes of this compound and a putative trifluoromethyl-substituted derivative, based on general trends observed in fluorescent dyes.

| Compound Name | Substituent | Expected Change in Lipophilicity (logP) | Potential Influence on Absorption Maximum (λmax) | Potential Influence on Emission Maximum (λem) |

| This compound | -H | Baseline | Baseline | Baseline |

| Trifluoromethyl-6'-(Diethylamino)-1',2'-benzofluoran (Hypothetical) | -CF3 | Increased | Shifted (blue or red) | Shifted (blue or red) |

Detailed Research Findings:

While direct experimental data on trifluoromethylated this compound is scarce, research on related fluorinated xanthene dyes provides valuable insights. For example, the synthesis of fluorinated rhodamines has been achieved through methods such as the condensation of fluorinated precursors. nih.gov These studies have shown that the strategic placement of fluorine atoms can lead to dyes with enhanced photostability and altered spectral properties. The principles demonstrated in these syntheses could logically be extended to the this compound system to create novel probes with tailored characteristics. The development and characterization of such derivatives would be a valuable contribution to the field of fluorescent probe design.

Elucidation of Molecular Mechanisms in Chromogenic and Fluorogenic Phenomena

Mechanistic Insights into Leuco-Colored State Interconversion

The reversible transformation between the leuco and colored forms of 6'-(diethylamino)-1',2'-benzofluoran is the cornerstone of its application in chromogenic systems. This interconversion is a dynamic process that involves significant alterations to the molecule's electronic and geometric structure.

The central event in the coloration of this compound is the opening and closing of a lactone ring. acs.orgnih.gov In its colorless state, the molecule exists in a closed-ring, spiro form. nih.gov This structure effectively isolates the electronic systems of the two main parts of the molecule, leading to absorption in the ultraviolet region and thus a colorless appearance. acs.org

The opening of the lactone ring is an equilibrium process that can be triggered by external stimuli, most notably the presence of an acidic environment or heat. acs.orgnih.gov For instance, in the presence of an acidic developer, the lactone ring undergoes cleavage. nih.gov This process is reversible; the removal of the acidic stimulus allows the lactone ring to close, returning the molecule to its colorless state. researchgate.net

The dynamics of this ring-opening and closing are highly dependent on the surrounding environment, particularly in solid-state systems like thermal paper. In such systems, the dye is combined with a color developer and often a solvent or sensitizer. The melting of these components upon heating facilitates the interaction between the dye and the developer, leading to the opening of the lactone ring and the development of color. tekhelet.com The subsequent cooling and solidification of the matrix can trap the dye in its colored form or allow it to revert to the colorless state, depending on the cooling rate and the specific interactions within the mixture.

| Stimulus | Effect on Lactone Ring | Resulting State |

|---|---|---|

| Presence of Acid (Developer) | Opening | Colored |

| Removal of Acid | Closing | Colorless |

| Heat (in presence of developer) | Opening | Colored |

| Cooling | Closing (reversible) | Colorless |

The opening of the lactone ring is initiated by protonation. tekhelet.com Acidic color developers donate a proton to the leuco dye, which acts as the trigger for the structural transformation. tekhelet.com This protonation event leads to the formation of a highly colored zwitterionic or quinoidal structure. acs.org

Upon ring opening, the spiro carbon atom, which is sp3-hybridized in the colorless form, becomes sp2-hybridized. researchgate.net This change in hybridization results in a planarization of that part of the molecule. The consequence of this is a significant extension of the π-conjugated system across the molecule. acs.org It is this extended conjugation that dramatically alters the molecule's interaction with light. The larger the conjugated system, the lower the energy required for electronic transitions, shifting the absorption of the molecule from the UV to the visible region of the electromagnetic spectrum, thus producing color. acs.org

The transition between the leuco and colored states involves profound reversible conformational changes. In the colorless, closed-ring form, the two main chromophoric systems of the this compound molecule are held in a nearly perpendicular orientation to each other due to the spiro linkage. nih.gov This orthogonality prevents effective electronic communication between the two parts of the molecule.

The opening of the lactone ring allows for rotation around the newly formed single bond, leading to a more planar conformation. This conformational change is directly coupled with a redistribution of electron density. In the colored, open-ring form, there is a significant intramolecular charge transfer character, which contributes to the intense color. The diethylamino group acts as a strong electron donor, and the extended π-system allows for the delocalization of this charge. The planarity of the colored form is crucial for maximizing this delocalization and, consequently, the intensity of the color. The reversibility of this conformational change is essential for the dye's function in rewritable media, allowing the system to be switched between colored and colorless states.

Interactions with Color Developers and Solvents in Color Formation

The development of color in this compound is not an intrinsic property of the dye alone but is the result of its interaction with other molecules in the system, namely color developers and solvents.

The interaction between the leuco dye and the color developer can be described as an acid-base equilibrium. glolinx.co.kr The leuco dye, in its lactone form, is a weak base, while the developer is a weak acid (a proton donor). tekhelet.com The transfer of a proton from the developer to the dye shifts the equilibrium towards the open-ring, colored form.

The position of this equilibrium, and thus the intensity of the color, is dependent on several factors, including the relative acidities and basicities of the developer and the dye, the temperature, and the polarity of the solvent. In a study using 4-alkylbenzoic acids as developers, it was shown that the proton from the carboxylic acid group of the developer is transferred to the leuco dye, facilitating the color change. nih.gov This equilibrium can be manipulated by changing the temperature, which affects the solubility and dissociation of the components, or by introducing a competing base that can react with the developer.

| Component | Role | Example |

|---|---|---|

| This compound | Leuco Dye (Base) | Colorless Form |

| Color Developer | Acid (Proton Donor) | 4-Alkylbenzoic Acids, Phenols |

| Colored Species | Protonated Open-Ring Form | Colored Form |

In solid-state applications, the physical state of the developer plays a critical role in the activation of the leuco dye. The molecular packing and phase transitions of the developer can either facilitate or hinder the proton transfer necessary for color formation.

A notable study on this compound with 4-alkylbenzoic acid developers, which exhibit liquid crystalline phases, demonstrated this dependence. nih.gov It was observed that when the developer is in its crystalline or isotropic liquid phase, the leuco dye is in its colored, open-ring form. However, when the developer is in a nematic liquid crystal phase, the dye reverts to its colorless, closed-ring state. nih.gov

This phenomenon is attributed to the molecular organization of the developer in the nematic phase. In this phase, the developer molecules form dimeric structures that are stabilized by hydrogen bonds. nih.gov This self-association limits the availability of protons to interact with and open the lactone ring of the dye. nih.gov Consequently, the color development is inhibited. This illustrates that the macroscopic property of color is directly controlled by the microscopic molecular packing and phase behavior of the developer. nih.gov Upon further heating to the isotropic phase, the ordered structure of the developer is lost, protons become available again, and the color is restored. nih.gov

Exploration of Novel Developer Systems (e.g., Liquid Crystalline Acids, Ionic Liquids)

The development of color in fluoran (B1223164) dyes like this compound is contingent upon the presence of an acidic developer that facilitates the reversible opening of the colorless lactone ring to its colored, zwitterionic form. Research has expanded beyond traditional developers to explore novel systems that offer enhanced functionality, such as temperature sensitivity and improved performance. Among these are liquid crystalline acids and ionic liquids, which present unique environments for the chromogenic transition.

Liquid Crystalline Acids

Liquid crystalline acids have emerged as innovative developer systems for leuco dyes. A study utilized 4-alkylbenzoic acids (CnBA, with n representing the number of carbon atoms in the alkyl chain from 4 to 6) as developers for this compound (BF). researchgate.netrsc.org These developers possess a liquid crystalline phase, and the molecular packing of the CnBA in its different phases significantly influences the color development of the BF dye. researchgate.netrsc.org

Sensors created with a 1:3 molar ratio of BF to CnBA exhibit reversible, temperature-dependent color-changing properties. researchgate.netrsc.org At ambient room temperature, the combination is pink and emits an orange light. researchgate.netrsc.org As the temperature increases to approximately 105 °C, the material becomes white and emits a yellow light. researchgate.netrsc.org This change in optical properties is linked to the phase transitions of the liquid crystalline acid developer, which in turn affects the equilibrium between the closed (colorless) and open (colored) forms of the fluoran dye. These materials can act as indicators that signal when a specific temperature threshold has been exceeded or when certain temperature ranges are reached. researchgate.netrsc.org

Ionic Liquids

Ionic liquids (ILs) are organic salts with melting points typically below 100 °C, composed of organic cations and organic or inorganic anions. nih.gov Their unique properties, such as low vapor pressure, thermal stability, and high solubility for a range of compounds, make them intriguing candidates as developer systems. hamptonresearch.com The combination of properties from ionic liquids and liquid crystals leads to materials known as ionic liquid crystals (ILCs). mdpi.com

ILCs are often constructed from organic cations with long hydrophobic chains attached, which encourages the formation of ordered, liquid crystalline phases. mdpi.com The tunability of their constituent ions allows for the design of ILs with specific functionalities. nih.gov In the context of fluoran dyes, acidic ionic liquids could serve as effective, non-volatile developer solvents. Their ordered structures, particularly in ILCs, could influence the spectroscopic properties of the dye in a manner analogous to liquid crystalline acids. The inherent ionic character and potential for forming hydrogen bonds could stabilize the colored, open-ring form of the fluoran, making them a promising area for future research in developer systems. hamptonresearch.com

Structure-Property Relationships Governing Spectroscopic Responses

The chromogenic and fluorogenic behavior of this compound is intrinsically linked to its molecular structure. The specific arrangement of its atoms and functional groups dictates how the molecule interacts with light, leading to its characteristic absorption and emission properties.

Correlation of Molecular Architecture with Absorption and Emission Characteristics

The fundamental chromogenic behavior of this compound, a type of phthalide compound, is governed by the equilibrium between its lactone and zwitterionic forms. alfachemic.com

Lactone Form (Colorless): In its native state, the molecule exists in a closed-ring, lactone form. This structure features a spiro carbon atom that isolates the electron-donating diethylamino group from the electron-accepting portion of the molecule. This separation prevents the formation of an extended π-conjugated system, resulting in the compound being colorless as it does not absorb light in the visible spectrum.

Zwitterionic Form (Colored): In the presence of an acidic developer, a reversible ring-opening reaction occurs at the lactone. alfachemic.com This breaks the spiro carbon's isolation, creating a planar, zwitterionic structure with an extended π-conjugated system. This extended conjugation lowers the energy required for electronic transitions, shifting the molecule's maximum absorption (λmax) into the visible region of the spectrum and resulting in color development.

The nature of the substituents on the fluoran backbone plays a critical role. The powerful electron-donating diethylamino group is essential for producing a deep and vibrant color in the open form. The benzofluoran portion of the molecule also contributes to the extended conjugation, influencing the final absorption and emission wavelengths. As observed with liquid crystalline acid developers, the interaction between the fluoran and its immediate molecular environment can fine-tune these electronic transitions, leading to changes in both the absorption (color) and emission (fluorescence) characteristics. researchgate.netrsc.org

Below is a table summarizing the key structural and property information for this compound.

| Property | Value |

| Molecular Formula | C28H23NO3 |

| Molecular Weight | 421.49 g/mol |

| CAS Number | 26628-47-7 |

| Physical State | Solid (Powder to Crystal) |

| Color (Solid) | White to Almost White |

| Melting Point | 221 °C |

Data sourced from multiple references. chemdad.comlabproinc.com

Mechanistic Basis of Fluorescence Quantum Yield in Diethylamino-Substituted Fluorans

The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, is a critical property of fluorogenic dyes. For diethylamino-substituted fluorans and related compounds, the quantum yield is heavily influenced by a process known as Twisted Intramolecular Charge Transfer (TICT). researchgate.net

Upon absorption of light, the molecule is promoted to an excited state. In this state, an intramolecular charge transfer (ICT) occurs from the electron-donating diethylamino group to the electron-accepting part of the molecule. If the diethylamino group can rotate freely around its bond to the aromatic ring, the molecule can relax into a non-fluorescent, lower-energy TICT state. researchgate.net This non-radiative decay pathway competes with fluorescence, thereby reducing the quantum yield.

The key factors governing the fluorescence quantum yield are:

Molecular Rigidity: When the rotation of the diethylamino group is hindered, the formation of the TICT state is inhibited. nih.gov This restriction of molecular motion blocks the non-radiative decay pathway, forcing the molecule to relax by emitting a photon (fluorescence). This leads to a significant increase in the fluorescence quantum yield. This is a primary reason why aggregation or binding of such dyes can induce or enhance emission. nih.gov

Solvent Environment: The polarity and viscosity of the surrounding medium can affect the stability of the TICT state and the rotational freedom of the amino group. In viscous solvents, the rotation can be slowed, leading to higher quantum yields. nih.gov

Energy Barrier to TICT State: The energy barrier for the rotation into the TICT state is a crucial determinant of fluorescence efficiency. A higher energy barrier makes the formation of the non-fluorescent TICT state less likely, resulting in a higher fluorescence quantum yield. researchgate.net

Therefore, the diethylamino-substitution, while crucial for the desired charge-transfer characteristics, also introduces a potential pathway for non-radiative decay. The balance between the desired ICT process and the fluorescence-quenching TICT state formation is what ultimately determines the brightness of diethylamino-substituted fluorans. researchgate.netnih.gov

Comprehensive Spectroscopic Characterization and Advanced Structural Analysis

Application of Advanced Spectroscopic Techniques

Spectroscopic methods are fundamental to understanding the electronic and structural features of a molecule.

UV-Vis Absorption and Emission Spectroscopy for Photophysical Properties

UV-Vis absorption and emission spectroscopy would be utilized to characterize the photophysical behavior of 6'-(Diethylamino)-1',2'-benzofluoran. This would involve measuring the wavelengths at which the molecule absorbs and emits light, providing insights into its electron transition energies. However, specific experimental data for the absorption and emission maxima of this compound are not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the covalent framework of a molecule. These techniques would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, which is crucial for verifying the structure of this compound. Despite the importance of this data, specific chemical shifts and coupling constants for this compound are not documented in the available search results.

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Determination

HRMS is essential for accurately determining the molecular mass of a compound. This technique provides a highly precise mass measurement, which allows for the determination of the elemental formula. While predicted mass spectrometry data for this compound is available, with a predicted monoisotopic mass of 421.1678 Da, experimental HRMS data has not been found in the searched literature. uni.lu

Predicted Mass Spectrometry Data

| Adduct | m/z |

|---|---|

| [M+H]+ | 422.17508 |

| [M+Na]+ | 444.15702 |

| [M-H]- | 420.16052 |

| [M+NH4]+ | 439.20162 |

| [M+K]+ | 460.13096 |

This data is predicted and not from experimental measurements. uni.lu

Elemental Analysis for Compositional Verification

Elemental analysis would be performed to experimentally determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen in this compound. This data is used to confirm the empirical formula of the compound. Specific experimental results from elemental analysis for this compound are not available in the reviewed sources.

Crystallographic Determination of this compound Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid.

Identification of Crystal System and Space Group

Should suitable crystals of this compound be obtained, X-ray diffraction analysis would reveal its crystal system (e.g., monoclinic, orthorhombic, etc.) and space group. This information describes the symmetry of the crystal lattice and the arrangement of molecules within it. A search of scientific literature did not yield any reports on the crystal structure of this compound, and therefore, its crystal system and space group remain undetermined. A related, but much more complex molecule, has been characterized crystallographically, but this does not provide the structural information for the specific compound . researchgate.net

Advanced Applications in Sensing and Functional Materials

Fluorescent Probes for Biomedical and Biological Research

Derivatives of the rhodamine and fluoran (B1223164) family, characterized by the diethylamino functional group, are renowned for their utility as fluorescent probes. Their high brightness, photostability, and the ability to chemically modify their structure make them indispensable tools in modern biological research. While specific studies on 6'-(Diethylamino)-1',2'-benzofluoran in these applications are not extensively documented, the principles derived from closely related rhodamine dyes are directly applicable. These dyes are instrumental in visualizing the intricate workings of living cells with high specificity and resolution.

Fluoran and rhodamine dyes are widely employed for the selective staining of various cellular compartments. Their utility stems from their chemical properties, which dictate their localization within the cell. For instance, many rhodamine derivatives possess a cationic charge and lipophilic character, which drives their accumulation in organelles with negative membrane potentials, most notably mitochondria. fujifilm.com

This potential-dependent accumulation allows for the specific visualization of active mitochondria in living cells, providing insights into cellular health and metabolism. lumiprobe.combiotium.com By conjugating these dyes to specific ligands, researchers can also target other subcellular structures like lysosomes, the actin cytoskeleton, and microtubules, enabling the study of their localization, spatial distribution, and dynamics. nih.govresearchgate.net

Table 1: Examples of Rhodamine Derivatives for Organelle Staining

| Rhodamine Derivative | Target Organelle | Mechanism of Action | Fluorescence Emission |

| Rhodamine 123 | Mitochondria | Accumulates based on negative membrane potential | Green |

| Tetramethylrhodamine, Methyl Ester (TMRM) | Mitochondria | Accumulates based on negative membrane potential | Red-Orange |

| Rhodamine B-based probes | Lysosomes | Conjugated to lysosome-targeting moieties | Varies (e.g., Red) |

| Rhodamine-Phalloidin | Actin Filaments | Phalloidin moiety binds specifically to F-actin | Varies (e.g., Red) |

This table presents data for commonly used rhodamine derivatives to illustrate the principles of organelle staining by this class of dyes.

The lipophilic nature of many fluoran and rhodamine dyes makes them excellent probes for studying the structure and dynamics of lipid membranes. thermofisher.com These dyes can be incorporated into the plasma membrane, allowing for the clear demarcation of cell boundaries and the tracking of membrane-associated events. thermofisher.com The fluorescence properties of some of these probes are sensitive to the polarity of their environment. This solvatochromism can be exploited to report on changes in the lipid organization and hydration of the membrane, providing valuable information on membrane fluidity and the formation of distinct domains like lipid rafts. lumiprobe.com

Furthermore, by attaching these fluorescent tags to specific proteins or peptides, researchers can monitor protein-lipid interactions in real-time. pharmiweb.com For example, a peptide incorporating an environment-sensitive fluorophore can show a significant change in its fluorescence upon binding to a protein partner, enabling the study of signaling pathways and protein complex formation at the membrane interface. nih.gov

The superior photophysical properties of rhodamine and fluoran derivatives, such as high brightness and exceptional photostability, have made them fluorophores of choice for super-resolution microscopy. abberior.rocksresearchgate.net Techniques like Stimulated Emission Depletion (STED) microscopy, which overcomes the diffraction limit of light, rely on robust dyes that can withstand the high laser intensities used. Rhodamine-based probes have been successfully engineered for STED imaging, enabling the visualization of subcellular structures with resolutions in the tens of nanometers. nih.govresearchgate.netnih.gov

The chemical versatility of these dyes allows for the creation of a palette of colors, facilitating multi-color super-resolution imaging of different targets within the same living cell. nih.gov This capability is crucial for studying the complex interplay between different organelles and proteins. Moreover, the development of "caged" rhodamine derivatives, which become fluorescent only after photoactivation with a specific wavelength of light, has enhanced their utility in techniques like Photoactivated Localization Microscopy (PALM). acs.org

Development of Thermochromic Materials and Temperature Sensing Systems

This compound belongs to the fluoran class of leuco dyes, which are pivotal in the field of thermochromism—the reversible change of color with temperature. This property is harnessed to create a variety of "smart" materials that respond to thermal stimuli.

Fluoran leuco dyes are a cornerstone in the formulation of thermochromic inks, paints, and coatings. These materials are often manufactured as microcapsules containing the dye, a color developer, and a solvent. biomol.com The microencapsulation protects the sensitive chemical system from the surrounding environment. These thermochromic systems have been incorporated into numerous applications, including:

Thermal Printers: Thermochromic papers are widely used in thermal printers, where heat from the print head melts the solvent and initiates the color-forming reaction.

Smart Packaging: Temperature-sensitive labels can indicate if a product, such as food or pharmaceuticals, has been exposed to undesirable temperatures.

Safety Indicators: Coatings on machinery or electrical components can change color to provide a visual warning of overheating.

Novelty Items: Products like color-changing mugs and clothing utilize these dyes to create dynamic visual effects.

Recent research has also focused on developing rhodamine-based thermochromic pigments for advanced applications like smart windows and wearable temperature sensors, offering a non-intrusive method for temperature measurement. thermofisher.compharmiweb.comresearchgate.net

The reversible thermochromism in systems containing this compound and other fluoran dyes is based on a temperature-controlled chemical equilibrium within a three-component system.

Color Former: The fluoran dye in its neutral, leuco (colorless) form. In this state, the central carbon atom is sp³-hybridized, and the molecule possesses a lactone ring structure which keeps the π-electron systems of the molecule isolated, preventing color.

Color Developer: A non-volatile weak acid (e.g., Bisphenol A).

Co-Solvent: A polar, fusible solid (e.g., a long-chain alcohol or ester) that acts as the reaction medium.

At low temperatures, the solvent is solid, and the color former and developer remain separated and unreacted. The fluoran dye exists in its colorless, closed-lactone ring form. As the temperature rises to the melting point of the solvent, the components liquefy and mix. The acidic developer donates a proton to the lactone ring of the fluoran dye. This protonation induces the ring to open, changing the central carbon to a planar, sp²-hybridized state. This creates a large, conjugated π-electron system across the molecule, which absorbs visible light and thus appears colored.

Table 2: Components of a Typical Fluoran-Based Thermochromic System

| Component | Function | Example Compound | State at Low Temp (Colorless) | State at High Temp (Colored) |

| Color Former | Leuco Dye | This compound | Lactone ring is closed | Lactone ring is opened |

| Color Developer | Proton Donor | Bisphenol A | Unreacted | Donates a proton to the dye |

| Co-Solvent | Reaction Medium | Octadecanol | Solid | Liquid |

This process is reversible. When the temperature decreases, the solvent solidifies, the equilibrium shifts, the dye releases the proton, the lactone ring reforms, and the system returns to its colorless state. The temperature at which the color change occurs is primarily determined by the melting point of the chosen co-solvent.

Environmental Monitoring and Detection Technologies

The fluorescence capabilities of this compound suggest its potential application in the development of sensors for environmental monitoring. While direct research on this specific compound for environmental sensing is limited, the well-established sensing mechanisms of structurally similar rhodamine and fluorescein dyes provide a strong basis for its potential use.

Fluorescent Sensor Development for Environmental Pollutants

Fluorescent chemosensors are valued for their high sensitivity, selectivity, and rapid response times in detecting environmental pollutants. The underlying principle of many such sensors based on spirolactone-containing dyes is the "off-on" switching of fluorescence. In its closed spirolactone form, the molecule is typically colorless and non-fluorescent. Upon interaction with a target analyte (pollutant), the spirolactone ring is opened, leading to a colored and highly fluorescent compound.

This mechanism is particularly effective for detecting various analytes, and the selectivity of the sensor can be tuned by modifying the receptor part of the molecule that binds to the pollutant. For a compound like this compound, a receptor moiety could be incorporated into its structure to make it selective for a specific environmental contaminant.

Detection and Quantification of Heavy Metal Ions

Heavy metal ion contamination in water is a significant environmental and health concern. Fluorescent sensors offer a promising approach for the rapid and sensitive detection of these ions. The sensing mechanism for heavy metal ions by rhodamine-based probes, which are structurally analogous to this compound, is well-documented.

The interaction of a heavy metal ion with a rhodamine-based sensor typically induces the opening of the spirolactam ring (a nitrogen-containing analog of the spirolactone ring). acs.orgacs.orgdu.ac.innih.gov This ring-opening is a result of the metal ion coordinating with the sensor molecule, which disrupts the spiro structure and leads to a significant increase in fluorescence intensity and a visible color change. du.ac.innih.gov

The selectivity of the sensor for a particular metal ion is determined by the specific design of the chelating groups within the sensor molecule. Research on rhodamine-based sensors has demonstrated high selectivity for various heavy metal ions, including Fe³⁺, Cu²⁺, and Hg²⁺. nih.gov

The following table presents data from a study on a rhodamine B-based fluorescent probe for the detection of Fe³⁺ ions, illustrating the typical performance of such sensors.

Table 2: Performance of a Rhodamine B-based Fluorescent Probe for Fe³⁺ Detection

| Parameter | Value |

|---|---|

| Analyte | Fe³⁺ |

| Detection Mechanism | "Turn-on" fluorescence |

| Color Change | Colorless to deep pink |

| Response Time | Within seconds |

| pH Stability Range | 4 to 13 |

Data from a study on a Rhodamine B-based “turn-on” fluorescent probe for selective Fe³⁺ ion detection. nih.gov

Given the structural similarities, it is plausible that this compound could be similarly functionalized to create highly sensitive and selective fluorescent probes for the detection and quantification of heavy metal ions in environmental samples.

Q & A

Q. What are the primary applications of 6'-(Diethylamino)-1',2'-benzofluoran in biochemical and environmental research?

Answer: This compound is widely used as a fluorescent probe due to its benzofuran backbone and high solubility in organic solvents. Key applications include:

- Lipid Dynamics : Labeling lipid membranes to study interactions with proteins via fluorescence microscopy .

- Cellular Imaging : Staining organelles (e.g., endoplasmic reticulum) to track structural changes in live cells .

- Environmental Monitoring : Detecting heavy metals or pollutants via fluorescence quenching in aqueous systems .

Methodological Tip : Optimize solvent systems (e.g., SDS micelles) to enhance fluorescence intensity in aqueous environments. Validate binding specificity using competitive assays with unlabeled analogs.

Q. How does the molecular structure of this compound influence its fluorescence properties?

Answer: The spirocyclic benzofuran-xanthene structure enables reversible ring-opening under acidic conditions, producing a colored, fluorescent quinoidal form. Key structural features:

- Diethylamino Group : Enhances electron-donating capacity, red-shifting absorption/emission spectra .

- Spiro Junction : Stabilizes the non-fluorescent lactone form until protonation triggers fluorescence .

Methodological Tip : Use UV-Vis and fluorescence spectroscopy to correlate pH or solvent polarity with emission maxima (e.g., λem ≈ 550–600 nm in polar solvents).

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported fluorescence quantum yields (ΦF) across solvent systems?

Answer: Discrepancies often arise from solvent polarity, pH, or trace impurities. Mitigation strategies:

- Standardized Solvent Preparation : Use HPLC-grade solvents and degas to eliminate oxygen quenching.

- Internal Calibration : Compare ΦF against reference dyes (e.g., rhodamine B) under identical conditions.

- Temperature Control : Maintain constant temperature (±0.1°C) to minimize thermal-induced structural changes .

Q. How can researchers design experiments to study lipid-protein interactions using this compound?

Answer:

- Membrane Mimetics : Incorporate the dye into liposomes or lipid bilayers (e.g., DOPC/DOPG mixtures) and monitor fluorescence anisotropy changes upon protein binding .

- FRET Pairing : Pair with a compatible acceptor dye (e.g., Nile Red) to measure Förster resonance energy transfer (FRET) efficiency, indicating proximity changes.

- Quenching Assays : Use water-soluble quenchers (e.g., acrylamide) to assess membrane penetration depth of proteins .

Validation : Confirm localization via confocal microscopy and co-staining with organelle-specific markers.

Q. What synthetic routes are available for this compound, and how can purity be optimized?

Answer:

- Platinum-Catalyzed Amination : A reported method involves coupling brominated precursors with diethylamine under Pt catalysis, achieving ~75% yield .

- Purity Enhancement : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >98% purity .

Analytical Validation : Characterize intermediates via <sup>1</sup>H NMR and monitor reaction progress with TLC (Rf ≈ 0.3 in 7:3 hexane:EtOAc).

Specialized Mechanistic Questions

Q. What is the molecular mechanism behind its thermochromic and acid-sensitive behavior?

Answer: The compound exhibits reversible lactone ring-opening:

- Acid Exposure : Protonation of the spiro oxygen converts the closed lactone (non-fluorescent) to an open quinoidal structure (fluorescent) .

- Thermal Activation : Heating destabilizes the lactone form, inducing color change (e.g., colorless → pink at >70°C) .

Methodological Tip : Monitor structural transitions using variable-temperature NMR or FTIR to identify key vibrational modes (e.g., C=O stretch at 1700 cm<sup>-1</sup>).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。